MG-1102

Description

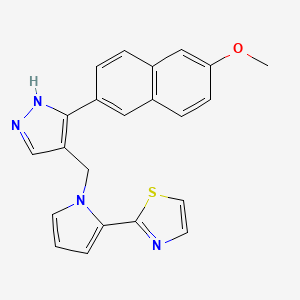

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18N4OS |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole |

InChI |

InChI=1S/C22H18N4OS/c1-27-19-7-6-15-11-17(5-4-16(15)12-19)21-18(13-24-25-21)14-26-9-2-3-20(26)22-23-8-10-28-22/h2-13H,14H2,1H3,(H,24,25) |

InChI Key |

JLWKAIUMWRZNJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4C=CC=C4C5=NC=CS5 |

Origin of Product |

United States |

Foundational & Exploratory

ATL1102: A CD49d-Targeting Antisense Oligonucleotide for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ATL1102 is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of CD49d, a key protein involved in inflammatory processes. As the alpha subunit of the Very Late Antigen-4 (VLA-4) integrin, CD49d is crucial for the trafficking and tissue infiltration of lymphocytes. By downregulating CD49d, ATL1102 offers a targeted therapeutic approach for diseases driven by aberrant immune cell migration, such as multiple sclerosis and Duchenne muscular dystrophy. This document provides a comprehensive overview of ATL1102, including its mechanism of action, the signaling pathways it modulates, quantitative clinical data, and the experimental protocols used in its evaluation.

Introduction to ATL1102

ATL1102 is a synthetic, single-stranded nucleic acid sequence designed to bind to the messenger RNA (mRNA) encoding the human CD49d protein.[1] It is classified as a second-generation 2'-O-(2-methoxyethyl) (2'MOE) "gapmer" antisense oligonucleotide (ASO).[2][3] This structural design enhances its stability, binding affinity, and efficacy. Clinical development has focused on its potential to treat inflammatory diseases where VLA-4-mediated leukocyte migration is a key pathological feature.[4][5]

Mechanism of Action

The primary mechanism of ATL1102 involves the specific downregulation of CD49d protein expression through an RNase H-mediated pathway.[1][6]

-

Hybridization : ATL1102, administered subcutaneously, distributes to tissues, including lymphoid organs, and enters cells.[1] Inside the cell, its sequence specifically binds to the 3'-untranslated region of the CD49d mRNA transcript through Watson-Crick base pairing.[6]

-

RNase H Recruitment : The resulting DNA-RNA heteroduplex is recognized by the ubiquitous intracellular enzyme Ribonuclease H1 (RNase H1).[3][6]

-

mRNA Cleavage : RNase H1 selectively cleaves the RNA strand of the duplex, effectively destroying the CD49d mRNA.[3][6]

-

Reduced Protein Expression : The degradation of the mRNA template prevents its translation into the CD49d protein.

-

Therapeutic Effect : The subsequent reduction of CD49d protein on the surface of immune cells, such as lymphocytes, diminishes their ability to adhere to blood vessel walls and migrate into sites of inflammation, thereby mitigating disease activity.[2][7]

References

- 1. Imaging outcome measures for progressive multiple sclerosis trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. mdaconference.org [mdaconference.org]

- 5. researchgate.net [researchgate.net]

- 6. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of MRI in multiple sclerosis clinical trials (Chapter 16) - Multiple Sclerosis Therapeutics [cambridge.org]

The Role of VLA-4 in Inflammatory Diseases: A Technical Guide for Researchers

Abstract

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule that plays a critical role in the trafficking and recruitment of leukocytes to sites of inflammation. Its interaction with ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix, facilitates the migration of immune cells across the vascular endothelium and into inflamed tissues. This guide provides an in-depth technical overview of the role of VLA-4 in various inflammatory diseases, its structure, signaling pathways, and the therapeutic strategies targeting this crucial molecule. It is intended for researchers, scientists, and drug development professionals in the field of immunology and inflammation.

Introduction to VLA-4 (Integrin α4β1)

VLA-4 is a heterodimeric transmembrane protein composed of an α4 subunit (CD49d) and a β1 subunit (CD29)[1]. The α4 subunit has a molecular weight of approximately 155 kDa, while the β1 subunit is around 150 kDa[1]. VLA-4 is expressed on the surface of a wide range of leukocytes, including T and B lymphocytes, monocytes, eosinophils, and natural killer cells, but notably not on neutrophils[1]. This selective expression pattern underscores its importance in chronic inflammatory responses, which are often characterized by the infiltration of these specific immune cell types.

The primary function of VLA-4 is to mediate cell-cell and cell-matrix adhesion, which is a fundamental process in the inflammatory cascade[1]. The binding of VLA-4 to its ligands is not constitutive; it requires activation of the leukocyte, often triggered by chemokines or other inflammatory stimuli[1]. This activation leads to a conformational change in the VLA-4 molecule, increasing its affinity for its ligands and enabling firm adhesion of the leukocyte to the blood vessel wall, a prerequisite for subsequent transmigration into the surrounding tissue.

VLA-4 Ligands and Binding Interactions

VLA-4 primarily interacts with two major ligands:

-

Vascular Cell Adhesion Molecule-1 (VCAM-1): VCAM-1 is a member of the immunoglobulin superfamily and is expressed on the surface of activated endothelial cells at sites of inflammation. The expression of VCAM-1 is upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). The interaction between VLA-4 and VCAM-1 is a critical step in the adhesion of leukocytes to the vascular endothelium[2][3].

-

Fibronectin: Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix (ECM). VLA-4 binds to a specific, alternatively spliced region of fibronectin known as the CS-1 (connecting segment-1) domain[4][5]. This interaction is crucial for the migration of leukocytes through the ECM to reach the core of the inflammatory lesion[6].

The binding of VLA-4 to its ligands is a dynamic process regulated by "inside-out" and "outside-in" signaling pathways, which modulate the affinity and avidity of the integrin.

VLA-4 Signaling Pathways

Upon engagement with its ligands, VLA-4 initiates a cascade of intracellular signaling events known as "outside-in" signaling. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands in a process termed "inside-out" signaling.

Inside-Out Signaling

Chemokine binding to G protein-coupled receptors (GPCRs) on the leukocyte surface is a primary trigger for inside-out signaling. This leads to the activation of downstream signaling molecules that ultimately interact with the cytoplasmic tails of the VLA-4 subunits, inducing a conformational change that shifts the integrin from a low-affinity to a high-affinity state.

Caption: VLA-4 inside-out signaling pathway.

Outside-In Signaling

Ligand binding to VLA-4 triggers clustering of the integrin receptors on the cell surface and initiates a signaling cascade within the leukocyte. This "outside-in" signaling pathway involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of VLA-4, leading to the activation of downstream pathways that regulate cell survival, proliferation, and migration.

Caption: VLA-4 outside-in signaling pathway.

Role of VLA-4 in Inflammatory Diseases

The central role of VLA-4 in leukocyte trafficking makes it a key player in the pathogenesis of numerous inflammatory diseases.

Multiple Sclerosis (MS)

In MS, an autoimmune disease of the central nervous system (CNS), VLA-4 expressed on autoreactive T lymphocytes mediates their adhesion to VCAM-1 on the blood-brain barrier (BBB) endothelium. This interaction is a critical step for the infiltration of these pathogenic T cells into the CNS, where they initiate an inflammatory cascade that leads to demyelination and axonal damage.

Crohn's Disease

Crohn's disease is a type of inflammatory bowel disease (IBD) characterized by chronic inflammation of the gastrointestinal tract. The recruitment of inflammatory leukocytes to the gut mucosa is a hallmark of the disease. While the integrin α4β7 is considered the primary gut-homing receptor, VLA-4 also contributes to the inflammatory process by mediating the adhesion of leukocytes to VCAM-1, which is upregulated on the inflamed intestinal vasculature.

Asthma

Asthma is a chronic inflammatory disease of the airways characterized by the infiltration of eosinophils, T lymphocytes, and mast cells. VLA-4 is highly expressed on these inflammatory cells and plays a crucial role in their recruitment to the airways by interacting with VCAM-1 on the bronchial endothelium. The number of VLA-4 positive cells in the induced sputum of asthmatic patients correlates with the number of eosinophils and the severity of the disease[7].

Quantitative Data on VLA-4

Table 1: VLA-4 Ligand Binding Affinities

| Ligand | Dissociation Constant (Kd) | Method | Reference |

| VCAM-1 | 39.60 ± 1.78 nM | Surface Plasmon Resonance (SPR) | [4] |

| VCAM-1 | 41.82 ± 2.36 nM | Fluorescence Resonance Energy Transfer (FRET) | [4] |

| Fibronectin (CS-1) | Varies with activation state | Flow Cytometry-based ligand binding | [5] |

Table 2: Efficacy of VLA-4 Antagonist (Natalizumab) in Multiple Sclerosis

| Clinical Endpoint | Natalizumab | Placebo | p-value | Reference |

| Annualized Relapse Rate (at 1 year) | 0.23 | 0.73 | <0.001 | |

| Disability Progression (at 2 years) | 17% | 29% | <0.001 | |

| New or Enlarging T2 Lesions (at 2 years) | 0.9 | 5.4 | <0.001 |

Note: Data compiled from various clinical trial publications. Specific values may vary between studies.

Table 3: IC50 Values of VLA-4 Antagonists

| Antagonist | Target | IC50 | Reference |

| Vedolizumab | α4β7-MAdCAM-1 Adhesion | 0.02-0.06 µg/mL | [8] |

| Vedolizumab | α4β7-Fibronectin Adhesion | 0.02 µg/mL | [8] |

Experimental Protocols

Flow Cytometry for VLA-4 Expression

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for the analysis of VLA-4 (CD49d) expression by flow cytometry.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)

-

Anti-human CD49d antibody (e.g., clone 9F10), conjugated to a fluorochrome (e.g., FITC, PE, or APC)

-

Isotype control antibody, conjugated to the same fluorochrome

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with cold PBS.

-

Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the anti-human CD49d antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on the lymphocyte or monocyte population based on forward and side scatter properties.

Cell Adhesion Assay

This protocol outlines a static cell adhesion assay to measure VLA-4-mediated adhesion to its ligands.

Materials:

-

96-well microplate

-

Recombinant human VCAM-1/Fc chimera or Fibronectin

-

Bovine Serum Albumin (BSA)

-

Leukocyte cell line expressing VLA-4 (e.g., Jurkat cells)

-

Calcein-AM or other fluorescent cell viability dye

-

Adhesion buffer (e.g., RPMI 1640 with 20 mM HEPES)

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL) or fibronectin (e.g., 20 µg/mL) overnight at 4°C. Coat control wells with 1% BSA.

-

Wash the wells three times with PBS to remove unbound protein.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Label the leukocyte cell line with Calcein-AM (or another suitable dye) according to the manufacturer's instructions.

-

Resuspend the labeled cells in adhesion buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

Incubate for 30-60 minutes at 37°C in a humidified incubator.

-

Gently wash the wells three times with pre-warmed adhesion buffer to remove non-adherent cells.

-

Add 100 µL of adhesion buffer to each well.

-

Read the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.

Leukocyte Transmigration (Transwell) Assay

This protocol describes an in vitro assay to assess the ability of leukocytes to migrate across an endothelial monolayer in a VLA-4-dependent manner.

Materials:

-

Transwell inserts (e.g., 6.5 mm diameter, 5 µm pore size)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocytes (e.g., PBMCs or a specific leukocyte subset)

-

Endothelial cell growth medium

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Fluorescent dye for labeling leukocytes (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Seed HUVECs onto the upper surface of the Transwell insert membrane and culture until a confluent monolayer is formed.

-

Label the leukocytes with a fluorescent dye.

-

Add the chemoattractant to the lower chamber of the Transwell plate.

-

Add the labeled leukocytes to the upper chamber containing the HUVEC monolayer.

-

Incubate for 2-4 hours at 37°C to allow for transmigration.

-

At the end of the incubation, carefully remove the upper chamber.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence intensity using a fluorescence plate reader.

-

To assess VLA-4 dependence, the assay can be performed in the presence of a VLA-4 blocking antibody.

Western Blotting for VLA-4 Signaling

This protocol provides a general procedure for analyzing the phosphorylation of downstream signaling molecules in the VLA-4 pathway.

Materials:

-

Leukocytes expressing VLA-4

-

VLA-4 ligand (e.g., soluble VCAM-1 or immobilized fibronectin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., FAK, Src, ERK, Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Stimulate leukocytes with a VLA-4 ligand for various time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Co-Immunoprecipitation (Co-IP) for VLA-4 Interactions

This protocol describes a method to identify proteins that interact with VLA-4.

Materials:

-

Cells expressing VLA-4

-

Co-IP lysis buffer (non-denaturing)

-

Anti-VLA-4 antibody (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-VLA-4 antibody overnight at 4°C to form immune complexes.

-

Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the VLA-4 and its interacting proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for the identification of novel interaction partners.

Therapeutic Targeting of VLA-4

The critical role of VLA-4 in inflammatory cell trafficking has made it an attractive target for therapeutic intervention in a range of inflammatory diseases.

Natalizumab (Tysabri®) is a humanized monoclonal antibody that targets the α4 subunit of VLA-4. By binding to VLA-4, natalizumab blocks its interaction with VCAM-1, thereby inhibiting the transmigration of leukocytes across the blood-brain barrier. It is approved for the treatment of relapsing-remitting multiple sclerosis and has shown significant efficacy in reducing relapse rates and disability progression[9][10][11]. However, its use is associated with a risk of progressive multifocal leukoencephalopathy (PML), a rare but serious brain infection caused by the John Cunningham (JC) virus.

Vedolizumab (Entyvio®) is another humanized monoclonal antibody that specifically targets the α4β7 integrin. While it also binds to the α4 subunit, its primary mechanism of action is to block the interaction of α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed in the gut vasculature. This gut-selective mechanism of action makes it an effective therapy for inflammatory bowel diseases like Crohn's disease and ulcerative colitis, with a lower risk of systemic immunosuppression and PML compared to natalizumab[8][12][13][14].

Small molecule inhibitors of VLA-4 have also been developed and are in various stages of clinical investigation. These offer the potential for oral administration and may have different safety profiles compared to monoclonal antibodies.

Conclusion

VLA-4 is a central player in the complex process of leukocyte trafficking and is deeply implicated in the pathogenesis of numerous inflammatory diseases. A thorough understanding of its structure, function, and signaling pathways is essential for the development of novel and more effective therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on VLA-4, along with detailed experimental protocols to facilitate further research in this important area of immunology and drug discovery. The continued investigation into the intricacies of VLA-4 biology holds great promise for the development of next-generation therapies for a wide range of debilitating inflammatory conditions.

References

- 1. VLA-4 - Wikipedia [en.wikipedia.org]

- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The increased number of very late activation antigen-4-positive cells correlates with eosinophils and severity of disease in the induced sputum of asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The binding specificity and selective antagonism of vedolizumab, an anti-alpha4beta7 integrin therapeutic antibody in development for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term decrease in VLA-4 expression and functional impairment of dendritic cells during natalizumab therapy in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Early treatment with anti-VLA-4 mAb can prevent the infiltration and/or development of pathogenic CD11b+CD4+ T cells in the CNS during progressive EAE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natalizumab in Multiple Sclerosis Treatment: From Biological Effects to Immune Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. In vitro assessment of the effects of vedolizumab binding on peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of ATL1102 for Duchenne Muscular Dystrophy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATL1102, a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotide, is an investigational therapeutic for Duchenne muscular dystrophy (DMD). It is designed to target the CD49d alpha subunit of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). By inhibiting the expression of CD49d, ATL1102 aims to modulate the inflammatory response that exacerbates muscle damage in DMD. This technical guide synthesizes the key preclinical findings for ATL1102, detailing its mechanism of action, efficacy in animal models, and safety profile. The data presented herein supports the continued clinical development of ATL1102 as a potential treatment for DMD.

Core Mechanism of Action

ATL1102 is an antisense oligonucleotide that specifically binds to the messenger RNA (mRNA) of human CD49d. This binding event triggers the degradation of the CD49d mRNA by the intracellular enzyme RNase H.[1][2] The subsequent reduction in CD49d protein synthesis leads to decreased expression of VLA-4 on the surface of lymphocytes.[1][2][3] VLA-4 is a key adhesion molecule that facilitates the migration of inflammatory cells into muscle tissue, a process that contributes significantly to the pathology of DMD.[1][2][4] By reducing VLA-4 levels, ATL1102 is designed to temper this inflammatory cascade, thereby preserving muscle integrity and function.[1][2][5]

Preclinical Efficacy in the mdx Mouse Model

Due to the species-specificity of ATL1102, preclinical efficacy studies were conducted in the mdx mouse model of DMD using a mouse-specific CD49d antisense oligonucleotide, ISIS 348574.[1][2]

In Vitro and In Vivo Target Engagement

In vitro studies using monocytes isolated from the spleens of mdx mice demonstrated that a single dose of ISIS 348574 could effectively reduce CD49d mRNA levels within 48 hours.[2][6] In vivo studies in symptomatic 9-week-old mdx mice treated for 6 weeks showed a significant, dose-dependent reduction in CD49d mRNA expression in the quadriceps muscle.[2][7]

Table 1: Reduction in CD49d mRNA Expression with ISIS 348574

| Model System | Treatment Group | Dose | Duration | Outcome | Reference |

| In vitro (mdx mouse splenocytes) | ISIS 348574 | Single Dose | 48 hours | Reduction in CD49d mRNA | [2][6] |

| In vivo (mdx mouse) | ISIS 348574 (Low Dose) | 5 mg/kg/week | 6 weeks | Significant reduction in CD49d mRNA in quadriceps | [2] |

| In vivo (mdx mouse) | ISIS 348574 (High Dose) | 20 mg/kg/week | 6 weeks | ~40% reduction in CD49d mRNA in quadriceps | [2][7] |

Muscle Function and Protection

Treatment with ISIS 348574 in mdx mice resulted in a notable improvement in muscle function and a reduction in contraction-induced muscle damage.[1][2] Specifically, there was a roughly 25% improvement in the force remaining in the tibialis anterior muscle following eccentric muscle contraction compared to control mice.[7]

Combination Therapy with Dystrophin Restoration

A study investigating the combination of the mouse CD49d ASO (ISIS 348574) with a phosphorodiamidate morpholino oligomer (PMO) for dystrophin exon 23 skipping demonstrated synergistic benefits.[7][8] The combination therapy resulted in additional protection of the extensor digitorum longus (EDL) muscle in terms of maximum specific force and reduced eccentric muscle damage compared to saline.[7][8] RNA sequencing analysis of the quadriceps muscle from these mice revealed beneficial changes in gene expression related to immune response, fibrosis, lipolysis, and muscle and stem cell pathways.[7][8]

Table 2: Functional and Gene Expression Changes with Combination Therapy in mdx Mice

| Parameter | Treatment Group | Outcome | Reference |

| EDL Muscle Function | ASO + PMO | Increased maximum specific force and reduced eccentric muscle damage vs. saline | [7][8] |

| Gene Expression (Quadriceps) | ASO + PMO | Modulation of genes involved in immune response, fibrosis, lipolysis, and muscle/stem cell function | [7][8] |

Preclinical Safety and Toxicology

Extensive toxicology studies have been conducted to support the clinical development of ATL1102. A nine-month toxicology study, a key regulatory requirement, showed no new or unexpected toxicity findings, with results being generally similar to an earlier six-month study.[9][10] These studies are performed under Good Laboratory Practice (GLP) conditions.[10] The successful completion of these toxicology assessments is a critical step for enabling longer-term clinical trials in the United States.[9][10]

Experimental Protocols

mdx Mouse Efficacy Studies

-

Animal Model: Male mdx mice and age-matched C57Bl10/J wild-type controls were used.[1][2] Symptomatic 9-week-old mdx mice were typically used for treatment studies.[1][2][7]

-

Drug Administration: The mouse-specific CD49d ASO, ISIS 348574, was administered via subcutaneous (s.c.) injection once weekly.[7] Doses ranged from 5 mg/kg to 20 mg/kg.[2]

-

Treatment Duration: Studies were typically conducted for 6 to 8 weeks.[1][2][7]

-

Outcome Measures:

-

qRT-PCR: CD49d mRNA expression levels were quantified in muscle tissue (e.g., quadriceps).[2][7]

-

Muscle Function: In situ measurements of tibialis anterior or ex vivo measurements of EDL muscle force and resistance to eccentric contraction-induced injury were performed.[7]

-

Immunophenotyping: Flow cytometry was used to analyze lymphocyte populations (e.g., CD4+ and CD8+ T cells) in the spleen.[7]

-

RNA Sequencing: Comprehensive gene expression analysis was performed on quadriceps muscle tissue.[7][8]

-

Combination Therapy Study Protocol

-

Animal Model: 9-week-old male mdx mice.[7]

-

Treatment Groups:

-

Sample Collection: Tissues were collected 2 days after the final ASO dose and 31 days after the final PMO dose.[7]

-

Primary Endpoints: EDL muscle functional protection (maximum specific force and eccentric muscle damage).[7][8]

-

Secondary Endpoints: RNA sequencing of quadriceps muscle.[7][8]

Conclusion

The preclinical data for ATL1102, through its mouse-specific analogue, strongly supports its proposed mechanism of action in reducing CD49d expression and mitigating the inflammatory pathology in Duchenne muscular dystrophy. The observed improvements in muscle function and the positive synergistic effects when combined with a dystrophin-restoring therapy in the mdx mouse model are promising. Furthermore, the favorable toxicology profile provides a solid foundation for its continued clinical investigation. These findings highlight the potential of ATL1102 as a novel immunomodulatory therapy for patients with DMD.

References

- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]

- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]

- 5. parentprojectmd.org [parentprojectmd.org]

- 6. researchgate.net [researchgate.net]

- 7. Mdx mice dosed with antisense to CD49d and dystrophin exon skip morpholino; reduced force loss and affected gene expression pathways support ATL1102 combination therapy in DMD patients | bioRxiv [biorxiv.org]

- 8. mdaconference.org [mdaconference.org]

- 9. Preliminary Results of 9 Month Toxicology Study of ATL1102 - Percheron Therapeutics Limited (ASX:PER) - Listcorp. [listcorp.com]

- 10. juststocks.com.au [juststocks.com.au]

An In-depth Technical Guide to the Early Studies of ATL1102 in Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATL1102 is a second-generation antisense oligonucleotide designed to treat relapsing-remitting multiple sclerosis (RRMS). This document provides a comprehensive overview of the early clinical studies of ATL1102, focusing on the core data, experimental protocols, and mechanism of action. ATL1102 is an inhibitor of CD49d, a subunit of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] By targeting the messenger RNA (mRNA) of CD49d, ATL1102 aims to reduce the expression of VLA-4 on the surface of lymphocytes, thereby impeding their migration across the blood-brain barrier into the central nervous system—a key pathological process in multiple sclerosis.[2][3] VLA-4 is a clinically validated target in the treatment of MS.[4]

Mechanism of Action

ATL1102 is a single-stranded, second-generation antisense oligonucleotide that binds to the 3'-untranslated region of human CD49d RNA through Watson-Crick base pairing. This binding event recruits the intracellular enzyme RNase H, which then degrades the CD49d mRNA strand of the DNA:RNA heteroduplex. The reduction in CD49d mRNA levels leads to decreased synthesis of the CD49d protein, and consequently, a reduction in the expression of VLA-4 on the surface of immune cells. This mechanism is intended to reduce the trafficking of pathogenic lymphocytes into the central nervous system, thus mitigating the inflammatory processes that drive MS pathology.[3]

Experimental Protocols: Phase IIa Study

The primary source of early clinical data for ATL1102 in multiple sclerosis is a multicenter, double-blind, placebo-controlled, randomized Phase IIa trial.

Study Design

The study was designed to evaluate the efficacy and safety of ATL1102 in patients with RRMS. It consisted of a screening period, an 8-week treatment period, and a subsequent 8-week monitoring period.

Patient Population

A total of 77 patients with relapsing-remitting multiple sclerosis were enrolled in the trial. The intention-to-treat (ITT) population, used for efficacy analysis, consisted of 74 patients.

Treatment Regimen

Patients in the active treatment arm received 200 mg of ATL1102 administered subcutaneously. The dosing schedule was three times in the first week, followed by twice-weekly injections for the subsequent seven weeks.

Efficacy and Safety Assessments

The primary efficacy endpoint was the cumulative number of new active lesions on brain MRI scans at weeks 4, 8, and 12. New active lesions were defined as either new gadolinium-enhancing (Gd+) T1 lesions or new or enlarging T2 lesions. MRI scans were performed at baseline, and at weeks 4, 8, 12, and 16. Safety was monitored through the recording of adverse events, laboratory tests, vital signs, and physical examinations.

Data Presentation

Efficacy Results

ATL1102 demonstrated a significant reduction in the number of new active brain lesions compared to placebo.

Table 1: Cumulative Number of New Active Brain Lesions (Weeks 4, 8, and 12)

| Group | Mean (SD) | Reduction vs. Placebo | p-value (1-sided) |

| ATL1102 | 3.0 (6.12) | 54.4% | 0.01 |

| Placebo | 6.2 (9.89) | - | - |

Table 2: Cumulative Number of New Gadolinium-Enhancing T1 Lesions (Weeks 4, 8, and 12)

| Group | Mean (SD) | Reduction vs. Placebo | p-value (1-sided) |

| ATL1102 | 2.1 (5.55) | 67.9% | 0.002 |

| Placebo | 5.2 (9.40) | - | - |

At week 12, a more pronounced effect was observed, with an 88.5% reduction in T1 Gd-enhancing lesions and a 90.5% reduction in new T1 Gd-enhancing lesions compared to placebo.

Safety and Tolerability

ATL1102 was generally well-tolerated in the Phase IIa study. The most frequently reported treatment-emergent adverse events in the ATL1102 group are summarized below.

Table 3: Most Common Treatment-Emergent Adverse Events in the ATL1102 Group

| Adverse Event | Frequency in ATL1102 Group (%) |

| Injection site erythema | 25.0 |

| Thrombocytopenia | 22.2 |

| Alanine aminotransferase increase | 19.4 |

| MS relapse | 16.7 |

| Aspartate aminotransferase increase | 11.1 |

| Headache | 11.1 |

Mild to moderate injection site erythema and a decrease in platelet counts (which returned to the normal range after cessation of dosing) were more common in the ATL1102 group compared to the placebo group.

Pharmacokinetics

While detailed pharmacokinetic data from the Phase IIa MS trial are not extensively published, the plasma half-life of ATL1102 has been reported to be short, at approximately 4.8 hours.

Conclusion

The early studies of ATL1102 in relapsing-remitting multiple sclerosis, primarily the Phase IIa trial, have provided evidence for its potential as a therapeutic agent. The antisense oligonucleotide demonstrated a significant reduction in MRI markers of disease activity and was generally well-tolerated. The mechanism of action, targeting CD49d mRNA to reduce VLA-4 expression, is a validated pathway in the treatment of MS.[4] Further clinical development will be necessary to fully establish the long-term efficacy and safety profile of ATL1102 in this patient population.

References

- 1. [PDF] Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides. | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Clinical pharmacokinetics of second generation antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Efficacy: A Technical Guide to Second-Generation Antisense Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting the genetic basis of disease by modulating the expression of specific proteins. The evolution from first to second-generation ASOs has been marked by significant improvements in their pharmacological properties, including enhanced binding affinity, increased nuclease resistance, and a more favorable safety profile. These advancements are primarily attributed to novel chemical modifications and a sophisticated "gapmer" design. This technical guide provides an in-depth exploration of the structure, design, and evaluation of second-generation ASOs, offering a comprehensive resource for researchers and drug developers in the field.

Core Structural Modifications of Second-Generation ASOs

Second-generation ASOs are chemically engineered single-stranded nucleic acid analogs, typically 16-21 nucleotides in length. Their design is a careful balance of chemistry aimed at maximizing potency while minimizing off-target effects and toxicity. The hallmark of this generation is the strategic incorporation of modified nucleotides, most notably at the 2' position of the ribose sugar, and the utilization of a phosphorothioate (PS) backbone.

The Phosphorothioate Backbone

A foundational modification retained from first-generation ASOs is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom. This modification confers significant resistance to degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the ASO.[1] The PS backbone also promotes binding to plasma and cellular proteins, which can influence the pharmacokinetic and pharmacodynamic properties of the ASO.[2]

2'-Ribose Modifications: Enhancing Affinity and Stability

The defining feature of second-generation ASOs is the modification of the 2'-hydroxyl group of the ribose sugar. These modifications serve to increase the binding affinity of the ASO for its target mRNA and provide additional nuclease resistance.

-

2'-O-Methoxyethyl (2'-O-MOE): This is one of the most widely used second-generation modifications. The addition of a 2'-O-methoxyethyl group locks the sugar pucker in a C3'-endo conformation, which pre-organizes the ASO for binding to its RNA target, thereby increasing binding affinity (Tm).[3] ASOs containing 2'-MOE modifications exhibit enhanced nuclease resistance and a favorable toxicity profile.[4]

-

Locked Nucleic Acid (LNA): LNA nucleotides contain a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation.[4] This rigid structure results in a significant increase in thermal stability and binding affinity for the target RNA.[4] While LNA modifications can lead to very potent ASOs, they have also been associated with a higher risk of hepatotoxicity in some cases.[5]

-

Constrained Ethyl (cEt): The 2',4'-constrained ethyl modification is another bicyclic nucleic acid analog that, like LNA, confers high binding affinity. The addition of a methyl group to the LNA structure to form cEt has been shown to reduce hepatotoxicity while maintaining high potency.[6]

The "Gapmer" Design: Harnessing RNase H for Target Degradation

The majority of second-generation ASOs are designed as "gapmers" to elicit the degradation of the target mRNA through the action of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA duplex.[7]

A typical gapmer ASO consists of three distinct regions:

-

A central "gap" region: This core segment is composed of 8-10 deoxynucleotides with a phosphorothioate backbone. This DNA-like region is essential for the recruitment and activation of RNase H1 upon hybridization with the target mRNA.[7]

-

Flanking "wing" regions: These regions, typically 2-5 nucleotides in length on both the 5' and 3' ends of the gap, are composed of 2'-modified nucleotides (e.g., 2'-O-MOE, LNA, or cEt).[2] These wings provide high binding affinity to the target RNA and protect the ASO from degradation by nucleases. The 2'-modifications in the wings are not substrates for RNase H, thus directing the enzymatic cleavage to the central DNA gap.[8]

This chimeric design ingeniously combines the nuclease resistance and high affinity of the modified wings with the RNase H-activating properties of the central DNA gap, resulting in a potent and stable antisense therapeutic.

Signaling Pathway and Experimental Workflow

RNase H-Mediated mRNA Degradation Pathway

The primary mechanism of action for gapmer ASOs is the targeted degradation of mRNA. The process can be visualized as a catalytic cycle where a single ASO molecule can mediate the cleavage of multiple mRNA targets.

Caption: RNase H-mediated degradation of target mRNA by a second-generation gapmer ASO.

Experimental Workflow for ASO Drug Discovery and Development

The development of a second-generation ASO therapeutic follows a structured workflow from initial design to preclinical evaluation.

Caption: A streamlined workflow for the discovery and preclinical development of ASOs.

Quantitative Data on Second-Generation ASO Properties

The choice of chemical modification significantly impacts the key properties of second-generation ASOs. The following tables summarize comparative data for ASOs with different modifications.

Table 1: Comparison of Binding Affinity (Tm) and In Vitro Potency (IC50) of Second-Generation ASOs

| ASO Modification | Gapmer Design (Wings-Gap-Wings) | Target Gene | Cell Line | Tm (°C) per modification vs. DNA | IC50 (nM) | Reference |

| 2'-O-MOE | 5-10-5 | ApoB | - | ~ +1.5 | - | [4] |

| LNA | 2-10-2 | PTEN | bEND | ~ +3 to +5 | ~25 | [9] |

| cEt | 2-10-2 | PTEN | bEND | Similar to LNA | ~20 | [9] |

Note: Tm increase is relative to an unmodified DNA:RNA duplex. IC50 values are highly dependent on the target, sequence, and cell line used.

Table 2: Comparison of In Vivo Efficacy (ED50) of Second-Generation ASOs in Mice

| ASO Modification | Gapmer Design (Wings-Gap-Wings) | Target Gene | ED50 (mg/kg) | Reference |

| 2'-O-MOE | 5-10-5 | PTEN | ~9.5 | [9] |

| LNA | 2-10-2 | PTEN | ~2.1 | [9] |

| S-cEt | 2-10-2 | PTEN | ~2.4 | [9] |

Note: ED50 values represent the dose required to achieve 50% reduction of the target mRNA in the liver of mice.

Table 3: Pharmacokinetic Properties of a Second-Generation 2'-O-MOE ASO (Mipomersen) Across Species

| Parameter | Mouse (5 mg/kg SC) | Rat (5 mg/kg IV) | Monkey (4 mg/kg IV) | Human (200 mg IV) | Reference |

| Cmax (µg/mL) | - | - | - | 4.8 - 21.5 | [10] |

| tmax (h) | - | - | - | 3 - 4 (SC) | [10] |

| t1/2 (days) | ~30 | ~30 | ~30 | ~30 | [11] |

| Bioavailability (%) | - | - | 80-100 | 54 - 78 | [10][12] |

Detailed Experimental Protocols

Protocol for Determining Melting Temperature (Tm) of ASO:RNA Duplexes

Objective: To measure the thermal stability of the duplex formed between an ASO and its complementary RNA target.

Materials:

-

ASO and complementary single-stranded RNA oligonucleotide

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Oligonucleotide Preparation: Resuspend the ASO and its complementary RNA in nuclease-free water to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm (A260).

-

Annealing: In a microcentrifuge tube, combine equal molar amounts of the ASO and its RNA complement in the annealing buffer to a final concentration of 1-2 µM for each strand.

-

Denaturation and Renaturation: Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to cool slowly to room temperature to facilitate duplex formation.

-

UV Absorbance Measurement: Transfer the annealed sample to a quartz cuvette and place it in the temperature-controlled spectrophotometer.

-

Thermal Melt Program: Program the spectrophotometer to increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C per minute). Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

-

Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.[3]

Protocol for In Vitro ASO Potency Assay in Cell Culture

Objective: To determine the concentration of an ASO required to achieve a 50% reduction in the target mRNA level (IC50) in a cellular context.

Materials:

-

Mammalian cell line expressing the target gene

-

Complete cell culture medium

-

ASO stock solution (e.g., 100 µM in nuclease-free water)

-

Transfection reagent (e.g., Lipofectamine) or method for gymnotic delivery

-

96-well cell culture plates

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for qRT-PCR (cDNA synthesis kit, qPCR master mix, primers for target and housekeeping genes)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere overnight.

-

ASO Transfection/Delivery:

-

Transfection: On the day of transfection, prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the ASO to various final concentrations (e.g., a serial dilution from 100 nM to 0.1 nM) in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Combine the diluted ASO and transfection reagent, incubate to allow complex formation, and then add the complexes to the cells in complete medium.

-

Gymnotic Delivery: For ASOs with properties that allow for unassisted uptake, add the ASO directly to the cell culture medium at the desired final concentrations.

-

-

Incubation: Incubate the cells with the ASO for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

RNA Extraction: After the incubation period, lyse the cells directly in the wells and extract total RNA using a suitable method (e.g., TRIzol followed by isopropanol precipitation or a column-based kit).[13]

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reactions in triplicate for each sample.

-

-

Data Analysis:

-

Calculate the relative expression of the target mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to a negative control (e.g., untreated cells or cells treated with a non-targeting control ASO).

-

Plot the percentage of target mRNA reduction as a function of the ASO concentration.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[14]

-

Protocol for In Vivo ASO Efficacy Study in Mice

Objective: To evaluate the ability of an ASO to reduce the expression of its target mRNA in a specific tissue in a living animal.

Materials:

-

Mouse model (e.g., wild-type or a transgenic model of disease)

-

ASO formulated in sterile, endotoxin-free saline or PBS

-

Syringes and needles appropriate for the route of administration

-

Anesthesia and surgical tools for tissue collection

-

RNAlater or liquid nitrogen for tissue preservation

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Animal Acclimation and Grouping: Acclimate the mice to the housing conditions for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, different doses of the ASO).

-

ASO Administration: Administer the ASO to the mice via the desired route. For systemic targets, subcutaneous (SC) or intraperitoneal (IP) injections are common. The dosing regimen will depend on the ASO's pharmacokinetic properties but is often once or twice a week.[15]

-

Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.

-

Tissue Collection: At the end of the study, euthanize the mice and collect the target tissues (e.g., liver, kidney, brain). Immediately place the tissues in a stabilizing solution like RNAlater or snap-freeze them in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction and qRT-PCR: Homogenize the collected tissues and extract total RNA. Perform qRT-PCR as described in the in vitro protocol to quantify the levels of the target mRNA.

-

Data Analysis:

-

Calculate the percentage of target mRNA reduction in the tissues of ASO-treated mice relative to the vehicle-treated control group.

-

If a dose-response study was performed, calculate the ED50 (the dose that produces 50% of the maximal effect).

-

Perform statistical analysis to determine the significance of the observed mRNA reduction.

-

Conclusion

Second-generation antisense oligonucleotides represent a mature and highly versatile platform for the development of targeted therapies. The strategic combination of a phosphorothioate backbone, 2'-ribose modifications, and the gapmer design has yielded a class of molecules with robust pharmacokinetic properties and potent in vivo activity. The methodologies outlined in this guide provide a framework for the rational design and rigorous evaluation of these promising therapeutic agents. As our understanding of the intricate interactions between ASOs and cellular machinery continues to grow, so too will our ability to engineer the next generation of antisense therapeutics with even greater precision and efficacy.

References

- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atdbio.com [atdbio.com]

- 3. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. mRNA Extraction and Reverse Transcription-PCR Protocol for Detection of nifH Gene Expression by Azotobacter vinelandii in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]

- 10. Clinical and preclinical pharmacokinetics and pharmacodynamics of mipomersen (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cross-species pharmacokinetic comparison from mouse to man of a second-generation antisense oligonucleotide, ISIS 301012, targeting human apolipoprotein B-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. m.youtube.com [m.youtube.com]

- 14. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]

- 15. aumbiotech.com [aumbiotech.com]

An In-depth Technical Guide to the Inflammatory Cascade in Duchenne Muscular Dystrophy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of the dystrophin protein. While the primary defect is structural, a secondary, chronic inflammatory response is a major driver of disease progression, exacerbating muscle damage and leading to the replacement of muscle tissue with fibrotic and adipose tissue. This guide provides a detailed examination of the core cellular and molecular mechanisms underlying the inflammatory cascade in DMD. We dissect the key signaling pathways, including NF-κB and the NLRP3 inflammasome, detail the roles of various immune cell populations, and summarize key quantitative data on inflammatory mediators. Furthermore, this document outlines relevant experimental protocols for studying inflammation in DMD and presents visual diagrams of the core pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: The Absence of Dystrophin as the Primary Insult

Dystrophin is a critical protein that anchors the cytoskeleton of muscle fibers to the extracellular matrix through the dystrophin-associated protein complex (DAPC).[1] This linkage provides structural stability to the sarcolemma, protecting it from the mechanical stress of muscle contraction.[2][3] In DMD, the absence of functional dystrophin renders the sarcolemma fragile and susceptible to rupture during contraction-relaxation cycles.[1][4]

This initial membrane instability leads to two primary consequences that ignite the inflammatory cascade:

-

Uncontrolled Influx of Extracellular Calcium (Ca2+): Sarcolemmal tears allow a massive influx of Ca2+ into the muscle cell, activating proteases like calpains, which contribute to protein degradation and cellular damage.[3][5]

-

Release of Intracellular Contents: Damaged myofibers release their cytoplasmic contents into the extracellular space. These include muscle-specific enzymes like Creatine Kinase (CK), a well-known biomarker for DMD, and a host of molecules known as Damage-Associated Molecular Patterns (DAMPs).[1][4]

Initiation of the Inflammatory Cascade

The release of DAMPs from damaged myofibers serves as the primary trigger for the innate immune system.[1][4] These endogenous molecules signal tissue injury and activate a powerful, and in the context of DMD, relentless inflammatory response.

DAMPs and Pattern Recognition Receptors (PRRs)

DAMPs are recognized by Pattern Recognition Receptors (PRRs) on immune cells and muscle cells themselves. In DMD, Toll-like receptors (TLRs), particularly TLR4, TLR7, and TLR9, are significantly upregulated.[6] The binding of DAMPs to these receptors initiates downstream signaling cascades that are central to the pathology of DMD.

The Complement System

The complement system, a key component of innate immunity, is also activated in dystrophic muscle.[6][7] Its activation contributes to membrane damage and serves as a potent chemoattractant for immune cells, further amplifying the inflammatory response.

Key Cellular Players in the DMD Inflammatory Milieu

The dystrophic muscle is characterized by a significant infiltration of various immune cells, each contributing to the chronic inflammatory state.[8][9]

-

Neutrophils: As the first line of defense, neutrophils are among the first immune cells recruited to the site of muscle injury.[4] They release pro-inflammatory cytokines and cytotoxic compounds, including myeloperoxidase (MPO) and neutrophil elastase, which generate oxidative stress and are thought to prolong inflammation and damage in DMD.[1][4]

-

Macrophages: Macrophages are a major component of the cellular infiltrate and play a dual role in muscle pathology.[4][6]

-

M1 (Classically Activated) Macrophages: These pro-inflammatory macrophages dominate the early stages and persist due to chronic injury. They produce high levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, and generate nitric oxide via inducible nitric oxide synthase (iNOS), which is directly damaging to muscle fibers.[4][10]

-

M2 (Alternatively Activated) Macrophages: These anti-inflammatory macrophages are involved in tissue repair and regeneration. In DMD, the switch from an M1 to an M2 dominant phenotype is impaired, contributing to the cycle of chronic inflammation and poor regeneration.[6][10]

-

-

T-Lymphocytes: Both CD4+ and CD8+ T cells invade the dystrophic muscle.[6][8] The presence of autoreactive T-lymphocytes suggests a potential autoimmune component to the disease.[8] Conversely, Regulatory T cells (Tregs) are also found in dystrophic muscle and appear to play a protective role by suppressing inflammation, partly through the secretion of the anti-inflammatory cytokine IL-10.[10][11]

-

Mast Cells: The pro-inflammatory environment in dystrophic muscle leads to the recruitment and degranulation of mast cells, which release histamine, proteases, and cytokines, further exacerbating chronic inflammation.[6]

Core Signaling Pathways

Several intracellular signaling pathways are aberrantly activated in DMD, perpetuating the inflammatory response and contributing directly to muscle pathology.

The NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a master regulator of inflammation and a major driver of pathology in DMD.[4][6][12] It is persistently activated in both immune cells and regenerating muscle fibers.[13]

-

Activation: NF-κB is activated by DAMP-TLR signaling and by pro-inflammatory cytokines like TNF-α and IL-1β.[6][14]

-

Consequences: In macrophages, NF-κB activation promotes the expression of further pro-inflammatory cytokines and chemokines, fueling the inflammatory cycle.[13] In muscle fibers, chronic NF-κB activation can impair regeneration.[13][15] Studies in mdx mice have shown that inhibiting the NF-κB pathway can reduce inflammation, decrease necrosis, and improve muscle function.[16][17]

Caption: The NF-κB signaling pathway activation cascade in DMD.

The NLRP3 Inflammasome

Recent evidence highlights a pivotal role for the NLRP3 inflammasome in DMD pathology.[18][19] The inflammasome is a multi-protein complex that, when activated, drives a potent inflammatory response.

-

Activation: The inflammasome is activated by DAMPs released from damaged muscle cells.[18]

-

Consequences: Activation of the NLRP3 inflammasome leads to the activation of Caspase-1.[18][19] Caspase-1 has two key substrates:

-

Pro-inflammatory Cytokines: It cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are potent inflammatory mediators.[18][19]

-

Gasdermin D (GSDMD): It cleaves GSDMD, which then forms pores in the cell membrane, leading to a pro-inflammatory form of cell death called pyroptosis and the release of mature cytokines.[18] Inhibition of the NLRP3 inflammasome in mdx mice has been shown to reduce muscle inflammation and improve the dystrophic phenotype.[18][20]

-

Caption: The two-signal model of NLRP3 inflammasome activation in DMD.

Data Presentation: Key Inflammatory Mediators

The chronic inflammatory state in DMD is reflected by altered levels of numerous cytokines, chemokines, and other proteins in both muscle tissue and systemic circulation. These serve as valuable biomarkers for disease progression and therapeutic response.[21][22]

Table 1: Key Pro-Inflammatory Cytokines and Chemokines in DMD

| Mediator | Abbreviation | Primary Cellular Source(s) | Observed Change in DMD | Reference(s) |

| Tumor Necrosis Factor-alpha | TNF-α | Macrophages, T-cells, Myofibers | Increased in muscle and serum | [4][14][17] |

| Interleukin-1 beta | IL-1β | Macrophages, Monocytes | Increased in muscle and serum; product of inflammasome activation | [4][17][18] |

| Interleukin-6 | IL-6 | Macrophages, Myofibers | Increased in muscle and serum (e.g., 3.77 pg/mL in patients vs 1.93 pg/mL in controls) | [4][5][14] |

| C-C Motif Chemokine Ligand 2 | CCL2 (MCP-1) | Myofibers, Endothelial cells, Macrophages | Upregulated early in disease; recruits monocytes/macrophages | [5][23][24] |

| C-X-C Motif Chemokine Ligand 8 | CXCL8 (IL-8) | Macrophages, Myofibers | Increased; potent neutrophil chemoattractant | [5][23] |

| C-X-C Motif Chemokine Ligand 10 | CXCL10 (IP-10) | Various | Elevated in blood and muscle; correlates with disease progression | [23] |

| Transforming Growth Factor-beta | TGF-β | Macrophages, Fibroblasts | Consistently upregulated; major driver of fibrosis | [6] |

Experimental Protocols for Studying Inflammation in DMD

A variety of experimental techniques are employed to investigate the inflammatory cascade in DMD, using patient-derived samples or animal models like the mdx mouse and the Golden Retriever Muscular Dystrophy (GRMD) dog.[25][26][27]

Protocol: Immune Cell Profiling in Dystrophic Muscle via Flow Cytometry

This protocol provides a method for isolating and functionally studying immune cell populations from the muscle of the mdx mouse model.[10][28]

Objective: To quantify and phenotype immune cell populations (e.g., macrophages, T-cells, neutrophils) infiltrating dystrophic skeletal muscle.

Methodology:

-

Tissue Harvest and Dissociation:

-

Euthanize mdx mouse (typically 4-8 weeks of age for peak inflammation) and wild-type control.

-

Perfuse with ice-cold PBS to remove blood from tissues.

-

Dissect key muscles (e.g., quadriceps, gastrocnemius, diaphragm).

-

Mince the muscle tissue finely on ice using sterile scalpels.

-

Digest the minced tissue in a solution containing enzymes such as Collagenase D and Dispase II for 45-60 minutes at 37°C with gentle agitation to create a single-cell suspension.

-

-

Cell Filtration and Red Blood Cell Lysis:

-

Pass the digested tissue slurry through a 70 µm cell strainer to remove debris.

-

Centrifuge the cell suspension and resuspend the pellet in an ACK lysis buffer for 5 minutes on ice to lyse any remaining red blood cells.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

-

Antibody Staining:

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.

-

Incubate cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers for 30 minutes on ice in the dark. A typical panel might include:

-

General Leukocytes: CD45

-

Macrophages: F4/80, CD11b, CD68, with CD86 for M1 and CD206 for M2 phenotype.

-

Neutrophils: Ly6G, CD11b

-

T-Cells: CD3, with CD4 or CD8 for subsets.

-

-

Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify the hematopoietic population, then further gate on specific immune cell subsets based on their marker expression.

-

Caption: Experimental workflow for flow cytometric analysis of muscle.

Protocol: Quantification of Inflammatory Biomarkers by ELISA

Objective: To measure the concentration of specific cytokines or chemokines in serum or muscle homogenates.[23]

Methodology:

-

Sample Preparation:

-

Serum: Collect whole blood, allow it to clot, and centrifuge to separate the serum.

-

Muscle Homogenate: Homogenize snap-frozen muscle tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the target protein (e.g., anti-mouse TNF-α) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add prepared samples and standards in duplicate to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the target protein.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader.

-

Generate a standard curve from the absorbance values of the known standards.

-

Calculate the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion and Future Directions

The inflammatory cascade in Duchenne Muscular Dystrophy is not merely a consequence of muscle damage but a critical driver of disease progression.[6][9][29] The chronic activation of pathways like NF-κB and the NLRP3 inflammasome, fueled by a persistent infiltrate of pro-inflammatory immune cells, creates a toxic environment that prevents effective muscle regeneration and promotes fibrosis.[4][13][18]

Understanding these core mechanisms is paramount for the development of effective treatments. While corticosteroids remain the standard of care for their anti-inflammatory properties, their use is limited by significant side effects.[30] Future therapeutic strategies will likely involve a multi-pronged approach, combining gene or cell therapies aimed at restoring dystrophin with targeted anti-inflammatory and anti-fibrotic drugs.[31][32][33] Targeting specific components of the inflammatory cascade, such as the NLRP3 inflammasome or key cytokines, holds significant promise for slowing muscle degeneration and improving the quality of life for individuals with DMD.[20][34]

References

- 1. Inflammation in Duchenne Muscular Dystrophy–Exploring the Role of Neutrophils in Muscle Damage and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. defeatduchenne.ca [defeatduchenne.ca]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytokines and Chemokines as Regulators of Skeletal Muscle Inflammation: Presenting the Case of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune-mediated pathology in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Immune System in Duchenne Muscular Dystrophy Pathogenesis [mdpi.com]

- 8. The Immune System in Duchenne Muscular Dystrophy Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Duchenne muscular dystrophy: disease mechanism and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the Inflammatory Response in Dystrophic Muscle Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Archive: Immune Cells May Help Treat Muscular Dystrophy, UCSF-Led Team Finds | UC San Francisco [ucsf.edu]

- 12. A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI - Interplay of IKK/NF-κB signaling in macrophages and myofibers promotes muscle degeneration in Duchenne muscular dystrophy [jci.org]

- 14. [PDF] Activation of NF-kB pathway in Duchenne muscular dystrophy: relation to age | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Activation of NF-kB pathway in Duchenne muscular dystrophy: relation to age - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinmedjournals.org [clinmedjournals.org]

- 18. Inhibiting the inflammasome with MCC950 counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Frontiers | The role of NLRP3 inflammasome in inflammation-related skeletal muscle atrophy [frontiersin.org]

- 21. Biomarkers for Duchenne muscular dystrophy: myonecrosis, inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 23. mdaconference.org [mdaconference.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Experimental Models of Duchenne Muscular Dystrophy: Relationship with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Animal models of Duchenne muscular dystrophy: from basic mechanisms to gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Muscular dystrophy: Experimental animal models and therapeutic approaches (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. escholarship.org [escholarship.org]

- 29. Frontiers | Editorial: Inflammation in muscular dystrophies: mediators, mechanisms, and therapeutics [frontiersin.org]

- 30. dovepress.com [dovepress.com]

- 31. news-medical.net [news-medical.net]

- 32. Frontiers | Improving the therapeutic efficacy of gene therapy for duchenne muscular dystrophy (DMD) by evaluating and managing inflammation [frontiersin.org]

- 33. Research - Duchenne Muscular Dystrophy (DMD) - Diseases | Muscular Dystrophy Association [mda.org]

- 34. Evolving therapeutic strategies for Duchenne muscular dystrophy: targeting downstream events - PubMed [pubmed.ncbi.nlm.nih.gov]

ATL1102: A Technical Guide to a Second-Generation Antisense Oligonucleotide Targeting T-Cell-Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATL1102 is a second-generation 2'-O-(2-methoxyethyl) (2'MOE) gapmer antisense oligonucleotide designed to treat diseases driven by T-cell-mediated inflammation. It specifically targets the messenger RNA (mRNA) of human CD49d, a key component of the Very Late Antigen-4 (VLA-4) integrin. By inhibiting the production of CD49d, ATL1102 effectively reduces the expression of VLA-4 on the surface of lymphocytes. This mechanism disrupts the migration of pathogenic T-cells across the blood-brain barrier and into other tissues, thereby mitigating the inflammatory cascade central to diseases like Relapsing-Remitting Multiple Sclerosis (RRMS) and Duchenne Muscular Dystrophy (DMD). This document provides a comprehensive overview of ATL1102's mechanism of action, a summary of key clinical trial data, detailed experimental protocols, and visual representations of the relevant biological pathways and study designs.

Core Mechanism of Action

ATL1102 operates through an antisense mechanism to specifically inhibit the synthesis of the CD49d protein.[1]

-

Target Binding: As a single-stranded antisense oligonucleotide, ATL1102 is designed to bind with high specificity to the 3'-untranslated region of human CD49d mRNA through Watson-Crick base pairing.[2]

-

RNase H Recruitment: This binding event creates an RNA:DNA duplex, which subsequently recruits the intracellular enzyme RNase H.[1][2]

-

mRNA Degradation: RNase H specifically cleaves the RNA strand of the duplex, leading to the degradation of the CD49d mRNA.[1][2]

-

Protein Synthesis Inhibition: The destruction of the mRNA template prevents the translation and synthesis of the CD49d protein.[3]

-

Downregulation of VLA-4: Since CD49d is the alpha subunit of the VLA-4 integrin, a reduction in its availability leads to a decreased expression of functional VLA-4 receptors on the surface of immune cells, including T-lymphocytes.[2][4]

This targeted approach has been shown to selectively reduce CD49d RNA and VLA-4 expression in human cell lines and primary cells.[2]

The Role of VLA-4 in T-Cell Mediated Inflammation

VLA-4 (α4β1 integrin) is a critical cell adhesion molecule expressed on the surface of most leukocytes, including T-cells. It plays a pivotal role in their migration from the bloodstream to sites of inflammation.[4][5]

-

Adhesion and Transmigration: The primary ligand for VLA-4 on endothelial cells is Vascular Cell Adhesion Molecule 1 (VCAM-1), which is upregulated at inflammatory sites. The interaction between VLA-4 on T-cells and VCAM-1 on the vascular endothelium is a crucial step for the firm adhesion and subsequent transendothelial migration (diapedesis) of these immune cells into the affected tissue.[6][7]

-

Immune Cell Function: Beyond migration, VLA-4 is also involved in the maturation, activation, apoptosis, and survival of B and T cells.[2][8]

In diseases like RRMS, this process allows pathogenic T-cells to enter the central nervous system (CNS), where they attack the myelin sheath.[4] In DMD, CD49d-expressing T-cells are implicated in the chronic inflammation that exacerbates muscle damage.[3][9] By inhibiting VLA-4 expression, ATL1102 is designed to disrupt this pathway, effectively reducing the influx of inflammatory cells into target tissues.[4]

Therapeutic Hypothesis of ATL1102

The therapeutic strategy of ATL1102 is based on a direct, linear cascade of events stemming from its antisense properties. By reducing the number of VLA-4-positive T-cells capable of migrating into tissues, ATL1102 is expected to lessen inflammation and slow disease progression.

Summary of Quantitative Clinical Data

ATL1102 has been evaluated in Phase II clinical trials for both Relapsing-Remitting Multiple Sclerosis (RRMS) and Duchenne Muscular Dystrophy (DMD).

Phase IIa Trial in Relapsing-Remitting Multiple Sclerosis (RRMS)

This study demonstrated a significant reduction in inflammatory brain lesion activity.[2][10]

| Efficacy Endpoint | ATL1102 (n=36) Mean (SD) | Placebo (n=41) Mean (SD) | Reduction vs. Placebo | p-value |

| Primary: Cumulative New Active Lesions (Wks 4, 8, 12) | 3.0 (6.12) | 6.2 (9.89) | 54.4% | 0.01 |

| Cumulative New Gd-enhancing T1 Lesions (Wks 4, 8, 12) | 2.1 (5.55) | 5.2 (9.40) | 67.9% | 0.002 |

| New T1 Gd Lesions at Week 12 | - | - | 90.5% | 0.005 |

| T1 Gd Lesion Volume at Week 12 | - | - | 84.4% | 0.0172 |

| Circulating Cell Reduction at 8 Weeks | - | - | ||

| CD19+ (pre) B cells | - | - | ~53% | - |

| T cells | - | - | ~25% | - |

Data sourced from a multicenter, double-blind, placebo-controlled randomized phase II trial.[2][11]

Phase II Trials in Duchenne Muscular Dystrophy (DMD)

These studies in non-ambulatory boys focused on safety and the potential for disease stabilization.[3][12]

| Endpoint (Open-Label Study, n=9) | Baseline | Change at 24 Weeks (Mean, 95% CI) | Observation |

| Safety & Tolerability | N/A | N/A | Generally safe and well-tolerated; no serious adverse events. |

| Total Lymphocyte Count | - | No statistically significant change | A pre-specified 25% reduction was not met.[12] |

| CD3+CD49d+ T Lymphocytes | - | No statistically significant change | A statistically significant increase was observed 4 weeks after the last dose (p=0.030).[8] |

| Functional & Imaging Measures | |||

| Performance of Upper Limb (PUL 2.0) Score | - | 0.9 (-1.33, 3.11) | Apparent stabilization; 7 of 9 participants showed increases or no change. |

| MyoGrip & MyoPinch Strength | - | - | Showed improvement compared to expected loss of strength from natural history data. |

| Forearm Muscle MRI Fat Fraction | - | -0.52% (-5.62, 4.58) | A trend towards a decrease, suggesting potential modification of fatty infiltration.[8] |

Data sourced from a Phase 2 open-label study in non-ambulatory boys with DMD.[3][13]

Detailed Experimental Protocols

Phase IIa Trial in Relapsing-Remitting Multiple Sclerosis

-

Trial Design: A multicenter, randomized, double-blind, placebo-controlled study.[2]

-

Patient Population: 77 patients aged 18-55 years with RRMS, an Expanded Disability Status Scale (EDSS) score of 0-6.0, and at least one relapse in the previous 12 months.[2]

-

Dosing Regimen: Patients were randomized to receive either 200 mg of ATL1102 or a placebo. The drug was administered via subcutaneous (SC) injection three times in the first week, followed by twice-weekly injections for the next seven weeks (total 8-week dosing period). Patients were then monitored for a further 8-week follow-up period.[2]

-

Primary Efficacy Assessment: The primary endpoint was the cumulative number of new active brain lesions, defined as either new gadolinium (Gd)-enhancing T1 lesions or new/enlarging T2 lesions, as assessed by MRI. Scans were performed at baseline and at weeks 4, 8, 12, and 16.[2]

-

Safety Assessments: Monitoring of treatment-emergent adverse events, with a focus on injection site reactions and platelet counts.[2]

-

Statistical Analysis: Efficacy was assessed in the intention-to-treat (ITT) population. The cumulative number of lesions was compared between groups using appropriate statistical tests (e.g., Wilcoxon 2-sample test for lesion numbers at specific time points).[2]

Phase II Open-Label Study in Duchenne Muscular Dystrophy

-

Trial Design: An open-label, single-arm study to assess safety, efficacy, and pharmacokinetics.[13]

-